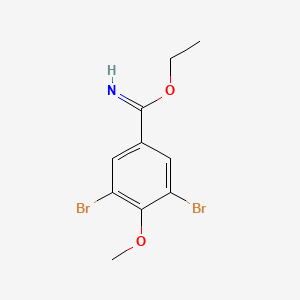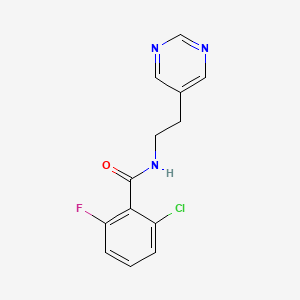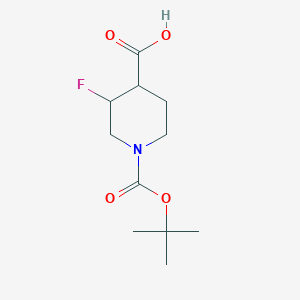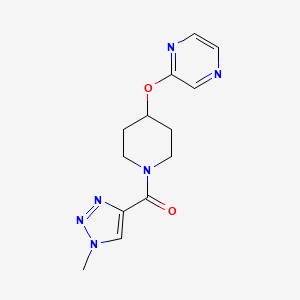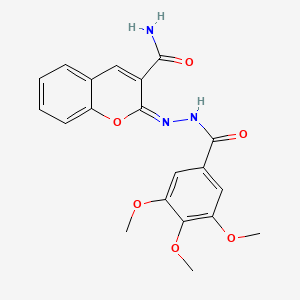![molecular formula C16H23N3O4 B2988362 5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921469-11-6](/img/structure/B2988362.png)
5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds of the pyrimido[4,5-d]pyrimidine class have been known to exhibit a wide range of biological activities .
Mode of Action
It’s known that the compound belongs to the class of organic compounds known as diphenylethers , which are aromatic compounds containing two benzene rings linked to each other through an ether group.
Biochemical Pathways
Compounds of this class have been known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Result of Action
Compounds of this class have been known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in several biochemical reactions. It interacts with enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are essential for cell signaling and growth regulation . The compound’s interaction with these enzymes involves binding to their active sites, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzymes, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PI3K and protein tyrosine kinases, inhibiting their activity and disrupting downstream signaling pathways . This binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site. Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that its activity can diminish after prolonged exposure to light and air, necessitating proper storage conditions to maintain its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites that can be excreted from the body. The compound’s interaction with these enzymes can also affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be phosphorylated or acetylated, which can influence its localization to the nucleus or other organelles. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.
Properties
IUPAC Name |
5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-5-11-10-17-14-12(13(11)23-7-3)15(20)19(8-9-22-6-2)16(21)18(14)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSARQWRJSAXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CCOCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2988281.png)
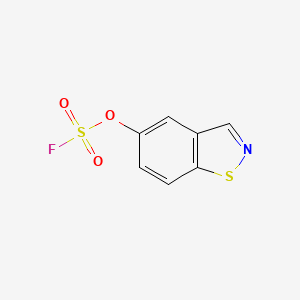
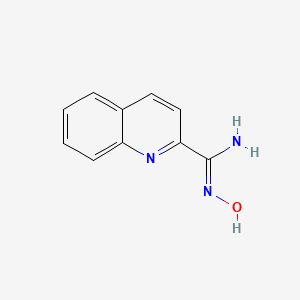

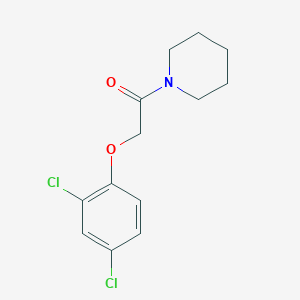
![N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2988290.png)
